molecular formula C14H14N2O B1479629 1-(cyclopropylmethyl)-3-phenyl-1H-pyrazole-5-carbaldehyde CAS No. 2097963-31-8

1-(cyclopropylmethyl)-3-phenyl-1H-pyrazole-5-carbaldehyde

Cat. No.: B1479629
CAS No.: 2097963-31-8
M. Wt: 226.27 g/mol
InChI Key: LVHZGHDZTVUNOY-UHFFFAOYSA-N
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Description

1-(Cyclopropylmethyl)-3-phenyl-1H-pyrazole-5-carbaldehyde is a pyrazole-based heterocyclic compound characterized by a cyclopropylmethyl group at the 1-position, a phenyl substituent at the 3-position, and a carbaldehyde functional group at the 5-position of the pyrazole ring. The cyclopropylmethyl moiety introduces steric constraints and unique electronic effects due to the strained cyclopropane ring, which may enhance metabolic stability and influence intermolecular interactions in biological or crystalline environments. The carbaldehyde group at position 5 provides a reactive site for further derivatization, making this compound a versatile intermediate in medicinal chemistry and materials science.

Properties

IUPAC Name

2-(cyclopropylmethyl)-5-phenylpyrazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c17-10-13-8-14(12-4-2-1-3-5-12)15-16(13)9-11-6-7-11/h1-5,8,10-11H,6-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVHZGHDZTVUNOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C(=CC(=N2)C3=CC=CC=C3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods of 1-(Cyclopropylmethyl)-3-phenyl-1H-pyrazole-5-carbaldehyde

General Synthetic Approach

The synthesis of this compound generally follows a multi-step synthetic route involving:

  • Construction of the pyrazole ring system via cyclization reactions with substituted hydrazines and β-dicarbonyl compounds or their equivalents.
  • Introduction of the cyclopropylmethyl substituent at the N-1 position.
  • Functionalization at the C-5 position to install the aldehyde group.

The synthetic sequence typically starts from commercially available or easily synthesized ketones or esters, which undergo condensation and cyclization with hydrazine derivatives to form pyrazole esters or acids. These intermediates are then transformed into the corresponding aldehydes through selective functional group interconversions.

Specific Synthetic Steps and Key Reactions

Formation of Pyrazole Core
  • A common strategy involves the Claisen condensation of cyclopropyl-containing ketones (e.g., 1-cyclopropylethan-1-one) with dimethyl oxalate to form diketoesters.
  • These diketoesters undergo cyclization with substituted hydrazines to yield 1,3- or 1,5-disubstituted pyrazole carboxylic acid esters.
  • The isomeric pyrazole esters can be separated by column chromatography to isolate the desired regioisomer.
Conversion to Carboxylic Acids and Further Functionalization
  • Hydrolysis of the pyrazole esters with aqueous sodium hydroxide affords the corresponding carboxylic acids.
  • These acids can be further converted into aldehyde derivatives through reduction or other selective transformations.
Introduction of the Cyclopropylmethyl Group
  • The N-substitution with the cyclopropylmethyl group is typically achieved via alkylation reactions using cyclopropylmethyl halides or related alkylating agents.
  • The alkylation step is performed under controlled conditions to ensure selectivity and high yield.
Carbonylation and Formylation
  • A notable method involves the deprotonation of the pyrazole ring using magnesium-organic bases (Grignard reagents), followed by carbonylation with carbon dioxide or equivalents to introduce the carboxylate functionality at C-5.
  • Subsequent conversion of the carboxylate to the aldehyde can be achieved via reduction or conversion to acyl chlorides followed by selective reduction.

Representative Reaction Scheme (Simplified)

Step Reaction Type Reagents/Conditions Product Type
1 Claisen condensation 1-Cyclopropylethan-1-one + dimethyl oxalate Diketoester intermediate
2 Cyclization Substituted hydrazines Pyrazole-5-carboxylic acid esters
3 Hydrolysis NaOH aqueous solution Pyrazole-5-carboxylic acids
4 N-Alkylation Cyclopropylmethyl halide, base N-cyclopropylmethyl pyrazole acids
5 Deprotonation & Carbonylation Mg-organic base, CO2 or equivalent N-substituted pyrazole-5-carboxylates
6 Conversion to aldehyde Reduction or acyl chloride intermediate steps This compound

Advantages of the Magnesium-Base Carbonylation Method

According to patent CN103958496A, the use of a magnesium-organic base (Grignard reagent) for deprotonation followed by carbonylation with carbon dioxide offers several benefits:

  • High selectivity and yield under mild temperature conditions.
  • Avoidance of intermediate purification steps due to in situ conversion.
  • Efficient conversion to acyl chlorides and aldehydes without extensive workup.
  • Scalability and safety for technical-scale synthesis.
  • Reduction in resource consumption and processing time.

This method is particularly suitable for preparing N-substituted 1H-pyrazole-5-carboxylate intermediates, which can be further transformed into aldehydes.

Research Findings and Characterization Data

While detailed synthetic protocols for this compound are limited, related pyrazole derivatives have been synthesized and characterized extensively, providing insights into the preparation and properties of such compounds.

Spectroscopic Data from Related Pyrazole Aldehydes

Studies on pyrazole-4-carbaldehyde derivatives show characteristic NMR signals for aldehyde protons around 9.4–9.6 ppm and methyl or substituted groups in the aromatic region. Single-crystal X-ray diffraction confirms the monoclinic crystal system and intermolecular hydrogen bonding patterns.

Biological and Pharmaceutical Relevance

Although direct biological data on this compound are scarce, pyrazole derivatives are known for diverse biological activities including antioxidant, anticancer, and anti-inflammatory effects. This underlines the importance of efficient synthetic access to such compounds for further pharmacological evaluation.

Summary Table of Preparation Methods

Method/Step Description Key Reagents/Conditions Advantages References
Claisen Condensation Ketone + dimethyl oxalate to form diketoester 1-Cyclopropylethan-1-one, dimethyl oxalate Efficient formation of pyrazole precursors
Cyclization with Hydrazines Formation of pyrazole ring via hydrazine reaction Substituted hydrazines Regioselective pyrazole formation
Hydrolysis Conversion of esters to acids Aqueous NaOH Preparation of carboxylic acid intermediates
N-Alkylation Introduction of cyclopropylmethyl group Cyclopropylmethyl halides, base Selective N-substitution
Deprotonation and Carbonylation Mg-organic base deprotonation + CO2 carbonylation Grignard reagent, CO2 or equivalent High yield, mild conditions, scalable
Conversion to Aldehyde Reduction or acyl chloride intermediate Reduction agents or acyl chloride reagents Efficient aldehyde formation

Chemical Reactions Analysis

1-(Cyclopropylmethyl)-3-phenyl-1H-pyrazole-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl and cyclopropylmethyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions include the corresponding alcohols, acids, and substituted derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to 1-(cyclopropylmethyl)-3-phenyl-1H-pyrazole-5-carbaldehyde can inhibit cancer cell proliferation through various mechanisms, including the modulation of enzyme activities and interference with cellular signaling pathways .

2. Antimicrobial Properties
The compound's structural characteristics suggest potential antimicrobial activity. Preliminary studies indicate that pyrazole derivatives can exhibit activity against various bacterial strains, making them candidates for further development as antimicrobial agents .

3. Enzyme Inhibition
Pyrazole-based compounds have been explored as inhibitors of specific enzymes involved in disease processes. For example, derivatives have shown promise in inhibiting lactate dehydrogenase, an enzyme critical in cancer metabolism, thereby reducing lactate production in tumor cells .

Materials Science Applications

1. Synthesis of Novel Materials
The unique electronic properties of this compound make it a valuable building block for the synthesis of new materials with specific electronic or optical characteristics. Its ability to participate in π-π stacking interactions can be exploited in the development of organic electronics and photonic devices .

Case Study 1: Anticancer Activity

A study conducted on pyrazole derivatives demonstrated their effectiveness in inhibiting the growth of several cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis and inhibit cell cycle progression. The study highlighted the structure-activity relationship (SAR) that informs the design of more potent analogs .

Case Study 2: Antimicrobial Efficacy

In another investigation, a series of pyrazole compounds were tested against common bacterial pathogens. Results indicated that certain modifications to the pyrazole structure enhanced antimicrobial potency, suggesting that this compound could be optimized for increased efficacy .

Mechanism of Action

The mechanism of action of 1-(cyclopropylmethyl)-3-phenyl-1H-pyrazole-5-carbaldehyde involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the structural modifications of the compound.

Comparison with Similar Compounds

Table 1: Key Structural Features of Pyrazole-Carbaldehyde Derivatives

Compound Name Substituents (Positions) Planarity of Pyrazole Ring Dihedral Angles with Aromatic Rings Reference
1-(Cyclopropylmethyl)-3-phenyl-1H-pyrazole-5-carbaldehyde 1: Cyclopropylmethyl; 3: Phenyl; 5: Carbaldehyde Not reported Not reported N/A
3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde 1: Phenyl; 3: Methyl; 4: Carbaldehyde; 5: Phenoxy Planar (max deviation: 0.004 Å) 73.67° (phenyl), 45.99° (phenoxy)
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde 1: Methyl; 3: CF₃; 4: Carbaldehyde; 5: S-(3-ClC₆H₄) Planar Not reported
5-Amino-1-{2-[(1-methyl-1H-tetrazol-5-yl)thio]propanoyl}-3-phenyl-1H-pyrazole-4-carbonitrile 1: Tetrazolylthio-propanoyl; 3: Phenyl; 4: CN; 5: NH₂ Not reported Not reported

Key Observations :

  • Carbaldehyde positioning (5 vs. 4) affects molecular polarity and reactivity. For example, 4-carbaldehyde derivatives exhibit planar pyrazole rings, whereas 5-carbaldehyde compounds may have altered conjugation patterns .
  • Electron-withdrawing groups (e.g., trifluoromethyl, nitrile) in analogs enhance electrophilicity at the carbaldehyde site, influencing reactivity in nucleophilic additions .

Physical and Chemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Melting Point (°C) Solubility Key Functional Groups Reference
This compound Not reported Likely moderate Carbaldehyde, Cyclopropylmethyl N/A
3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde Recrystallized from ethanol Low in water Phenoxy, Methyl
5-Amino-1-{2-[(1-methyl-1H-tetrazol-5-yl)thio]propanoyl}-3-phenyl-1H-pyrazole-4-carbonitrile 173.1 DMSO-soluble Tetrazolylthio, Carbonitrile
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde Not reported Organic solvents CF₃, Sulfanyl

Key Observations :

  • The cyclopropylmethyl group may improve solubility in organic solvents compared to bulkier aryl substituents (e.g., phenoxy) .
  • Carbaldehyde derivatives generally exhibit moderate-to-low water solubility, necessitating polar aprotic solvents (e.g., DMF, DMSO) for reactions .

Table 3: Reported Bioactivities of Analogous Compounds

Compound Name Bioactivity Mechanism/Application Reference
3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde Antibacterial, Anti-inflammatory Inhibits bacterial growth
5-Amino-1-{2-[(1-methyl-1H-tetrazol-5-yl)thio]propanoyl}-3-phenyl-1H-pyrazole-4-carbonitrile Not explicitly reported Potential kinase inhibition
Berotralstat (related pyrazole-carboxamide) Plasma kallikrein inhibition Hereditary angioedema treatment

Key Observations :

  • The carbaldehyde group in pyrazole derivatives is often a precursor to bioactive molecules (e.g., oximes, hydrazones) with enhanced pharmacological profiles .
  • The cyclopropylmethyl group in the target compound may confer metabolic stability, similar to its role in Berotralstat, a clinically approved pyrazole derivative .

Key Observations :

  • Substitution reactions (e.g., phenoxy for chloro) are common for introducing aryl groups .
  • The target compound may require specialized conditions to incorporate the cyclopropylmethyl group without ring strain-induced side reactions.

Biological Activity

1-(Cyclopropylmethyl)-3-phenyl-1H-pyrazole-5-carbaldehyde is a compound belonging to the pyrazole family, known for its diverse biological activities. Pyrazoles have been extensively studied for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article aims to consolidate findings related to the biological activity of this specific compound, supported by data tables and relevant research studies.

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. In a study focused on various pyrazole compounds, derivatives similar to this compound showed promising results in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. For instance, certain synthesized compounds demonstrated up to 85% inhibition of TNF-α at a concentration of 10 µM , compared to standard drugs like dexamethasone, which showed 76% inhibition at 1 µM .

2. Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has been well-documented. A study reported that compounds structurally related to this compound exhibited activity against various bacterial strains, including E. coli and S. aureus. The presence of specific substituents was found to enhance antimicrobial efficacy, with some compounds achieving significant inhibition rates comparable to established antibiotics .

3. Anticancer Properties

Pyrazole compounds have been explored for their anticancer properties due to their ability to inhibit specific kinases involved in cancer progression. For example, optimized pyrazole-based compounds demonstrated low nanomolar potency against Plasmodium falciparum, indicating potential applications in cancer treatment . Additionally, structural modifications have been shown to enhance the cytotoxicity of pyrazole derivatives against various cancer cell lines .

Table 1: Summary of Biological Activities

Activity TypeReference CompoundIC50 (µM)Efficacy (%)
Anti-inflammatoryDexamethasone176
Pyrazole Derivative (similar)10Up to 85
AntimicrobialPyrazole Derivative-Significant against E. coli, S. aureus
AnticancerOptimized PyrazoleLow nMPotent against cancer cells

Q & A

Q. What are the optimized synthetic routes for 1-(cyclopropylmethyl)-3-phenyl-1H-pyrazole-5-carbaldehyde, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is synthesized via Vilsmeier-Haack formylation of pyrazolone precursors (e.g., using DMF/POCl3 at 0°C to room temperature), followed by nucleophilic substitution to introduce the cyclopropylmethyl group. For example, K₂CO₃ in DMF at 80°C facilitates alkylation of the pyrazole nitrogen . Yields vary significantly (56–95%) depending on substituent reactivity and purification methods (e.g., column chromatography). Excess reagents or elevated temperatures may lead to by-products like over-oxidized derivatives, necessitating careful stoichiometric control .

Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation of this compound?

  • Methodological Answer :
  • NMR : ¹H NMR confirms the aldehyde proton (δ ~10.0 ppm) and cyclopropylmethyl CH₂ (δ 1.2–1.8 ppm). ¹³C NMR identifies carbonyl (C=O) at ~190 ppm .
  • X-ray crystallography : Programs like SHELXL refine crystal structures, revealing bond angles and torsional strain from the cyclopropyl group. For example, resolved a similar pyrazole carbaldehyde’s crystal packing using single-crystal diffraction .
  • Mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺) and fragments for purity assessment.

Advanced Research Questions

Q. How does the cyclopropylmethyl group impact reactivity and stability compared to linear alkyl chains (e.g., ethyl or methyl)?

  • Methodological Answer : The cyclopropylmethyl group introduces ring strain , enhancing susceptibility to ring-opening reactions. Its steric bulk alters molecular conformation, as shown in X-ray structures (e.g., dihedral angles between pyrazole and phenyl rings) . Stability studies (TGA/DSC) indicate decomposition at ~200°C, higher than ethyl analogs. In nucleophilic substitutions, the electron-donating effect of the cyclopropylmethyl group accelerates reaction rates by ~30% compared to linear chains .

Q. What strategies resolve contradictions in reported biological activities of derivatives?

  • Methodological Answer : Discrepancies often arise from assay variability (e.g., cell lines, concentrations). To address this:
  • Standardize protocols (fixed IC₅₀ measurements, consistent solvent systems).
  • Verify purity via HPLC (≥95%) and characterize metabolites using LC-MS .
  • Conduct structure-activity relationship (SAR) studies : For example, shows that replacing the phenyl group with thiophene alters antibacterial efficacy by modulating lipophilicity .

Q. How can regioselectivity challenges during pyrazole ring functionalization be mitigated?

  • Methodological Answer : Regioselectivity is controlled by:
  • Directing groups : Electron-withdrawing substituents (e.g., -SO₂Me) guide nucleophilic attack to specific positions .
  • Computational modeling : DFT calculations predict reactive sites by analyzing charge distribution.
  • Catalyst optimization : Palladium-mediated cross-couplings (e.g., Suzuki-Miyaura) improve selectivity. Trials with Pd(OAc)₂ vs. CuI showed yield differences of 20% .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1-(cyclopropylmethyl)-3-phenyl-1H-pyrazole-5-carbaldehyde
Reactant of Route 2
1-(cyclopropylmethyl)-3-phenyl-1H-pyrazole-5-carbaldehyde

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